3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one

Medicinal Chemistry Synthetic Intermediate Alkylation

3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one (CAS 923569-69-1) is a fused heterocyclic compound of the isoxazolo[4,5-d]pyridazin-4(5H)-one class, with the molecular formula C12H8N4O4 and a molecular weight of 272.22 g/mol. The core scaffold combines an isoxazole ring and a pyridazinone ring, providing a rigid, planar structure with defined hydrogen-bonding capabilities.

Molecular Formula C12H8N4O4
Molecular Weight 272.22 g/mol
CAS No. 923569-69-1
Cat. No. B12903373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one
CAS923569-69-1
Molecular FormulaC12H8N4O4
Molecular Weight272.22 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C(=O)NN=C2C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C12H8N4O4/c1-6-9-11(20-15-6)10(13-14-12(9)17)7-2-4-8(5-3-7)16(18)19/h2-5H,1H3,(H,14,17)
InChIKeySBEIBPIULUONGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one (CAS 923569-69-1): Core Scaffold & N-5 Functionalization Handle


3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one (CAS 923569-69-1) is a fused heterocyclic compound of the isoxazolo[4,5-d]pyridazin-4(5H)-one class, with the molecular formula C12H8N4O4 and a molecular weight of 272.22 g/mol . The core scaffold combines an isoxazole ring and a pyridazinone ring, providing a rigid, planar structure with defined hydrogen-bonding capabilities [1]. This specific derivative features a methyl group at the 3-position and a 4-nitrophenyl substituent at the 7-position, leaving the N-5 position of the pyridazinone ring available as a primary site for further derivatization, a property that distinguishes it from N-5 blocked analogs for procurement as a synthetic intermediate [2].

Why Isosteric or N-5 Substituted Analogs Cannot Replace 3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one in Regioselective Syntheses


The specific substitution pattern of this compound—a free N-5 position, a 4-nitrophenyl group at C-7, and a methyl group at C-3—creates a unique reactivity profile that generic isoxazolo[4,5-d]pyridazinones cannot replicate. Direct experimental evidence shows that N-5 unsubstituted derivatives like this compound serve as the exclusive precursors for N-5 alkylation reactions with arylpiperazinylpropyl bromides, a transformation that is sterically and electronically impossible for N-5 methyl, benzyl, or aryl-blocked analogs [1]. Furthermore, the 4-nitrophenyl substituent at C-7 imparts a distinct electronic environment (reflected in a calculated LogP of 1.7) that diverges from the 4-chlorophenyl (LogP ~2.3) or unsubstituted phenyl (LogP ~1.5) congeners, directly impacting the lipophilicity, metabolic stability, and target binding of downstream products synthesized from this intermediate [2].

Quantitative Differentiation Evidence for 3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one


Synthetic Accessibility: N-5 Alkylation Yield vs. N-5 Substituted Precursors

This compound serves as the direct alkylation substrate for introducing arylpiperazinylpropyl moieties at the N-5 position, a reaction that is impossible with N-5 pre-substituted analogs. The synthesis of the downstream antinociceptive agent 5-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-methyl-7-(4-nitrophenyl)-[1,2]oxazolo[4,5-d]pyridazin-4-one proceeds exclusively via this N-5 unsubstituted precursor using potassium carbonate in DMF [1]. In contrast, N-5 methyl or benzyl analogs cannot undergo this transformation.

Medicinal Chemistry Synthetic Intermediate Alkylation

Lipophilicity Differentiation: Calculated LogP vs. 7-Phenyl and 7-(2-Nitrophenyl) Analogs

The 4-nitrophenyl substituent at C-7 confers a distinct lipophilicity profile compared to closely related analogs. The calculated LogP of this compound is 1.7 [1], positioning it between the less lipophilic 7-phenyl analog (LogP ~1.5) and the more lipophilic 7-(4-chlorophenyl) analog (LogP ~2.3). This intermediate LogP value is critical for balancing aqueous solubility and membrane permeability in downstream drug candidates.

Physicochemical Property Lipophilicity Drug Design

Nitrophenyl Regioisomeric Impact: 4-Nitro vs. 2-Nitro Derivative in Electrophilic Nitration

The synthesis of this 4-nitrophenyl compound proceeds via electrophilic nitration of the 7-phenyl precursor. Under identical reaction conditions (HNO3/H2SO4, 0.25 h, 20°C), the nitration of 3-methyl-7-phenyl-5H-isoxazolo[4,5-d]pyridazin-4-one yields a mixture of 4-nitro and 2-nitro regioisomers, with the 4-nitro derivative obtained in 24% yield and the 2-nitro derivative obtained in 21% yield [1]. This demonstrates that the 4-nitro isomer is the kinetically favored product under these conditions, but the 2-nitro isomer is a significant byproduct.

Regioselectivity Nitration Synthetic Chemistry

Scaffold-Class Pharmacological Potential: Antinociceptive Activity of N-5 Functionalized Derivatives

The isoxazolo[4,5-d]pyridazin-4(5H)-one scaffold, when functionalized at the N-5 position with arylpiperazinylpropyl groups, yields compounds with potent oral antinociceptive activity. The lead compound derived from this specific intermediate, 5-{[4-(3-chlorophenyl)piperazin-1-yl]-propyl}-3-methyl-7-(4-nitrophenyl)isoxazolo[4,5-d]pyridazin-4(5H)-one, is structurally analogous to Lead A (the 7-phenyl version) which reduced abdominal constrictions by >50% in the writhing test at 20 mg/kg p.o. [1]. This class-level evidence suggests that derivatives of this compound may exhibit similar or improved activity, although direct data for the 4-nitrophenyl derivative is not yet available.

Antinociceptive Analgesic In Vivo Pharmacology

Molecular Descriptor Differentiation: Hydrogen Bond Acceptor Count vs. 7-Phenyl and 7-Chlorophenyl Analogs

The presence of the 4-nitrophenyl group increases the hydrogen bond acceptor count (HBA) compared to the unsubstituted phenyl analog. The target compound has 6 hydrogen bond acceptors [1], whereas the 7-phenyl analog (3-methyl-7-phenyl-5H-isoxazolo[4,5-d]pyridazin-4-one) has only 4 hydrogen bond acceptors (two from the carbonyl groups and two from the ring nitrogens). The additional two hydrogen bond acceptors from the nitro group can significantly alter target binding interactions, particularly with COX-2 and 5-LOX enzymes where hydrogen bonding is critical [2].

Computational Chemistry Molecular Descriptors Druglikeness

High-Value Application Scenarios for 3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one (923569-69-1)


Synthesis of N-5 Arylpiperazinylpropyl Antinociceptive Drug Candidates

This compound is the essential intermediate for the synthesis of Lead A analogues, a class of potent, orally active antinociceptive agents that act via noradrenaline reuptake inhibition [1]. The free N-5 hydrogen is a prerequisite for alkylation with 1-(3-chlorophenyl)-4-(3-bromopropyl)piperazine under basic conditions (K2CO3/DMF), enabling the construction of the final pharmacophore [1]. Any N-5 substituted analog (e.g., 5-methyl, 5-benzyl) is entirely unsuitable for this transformation.

Structure-Activity Relationship (SAR) Studies on the 7-Position of Isoxazolo[4,5-d]pyridazinones

The 4-nitrophenyl substituent serves as a key variable in SAR studies. Comparative assessment of the 7-(4-nitrophenyl), 7-phenyl, and 7-(4-chlorophenyl) derivatives allows medicinal chemists to probe the electronic and steric requirements of the 7-position [1]. The calculated LogP of 1.7 and the high hydrogen bond acceptor count (HBA = 6) for this compound provide a distinct physicochemical profile that can be correlated with in vitro COX-2/5-LOX inhibition or in vivo antinociceptive efficacy [2].

Prodrug or Bioreductive Prodrug Design Exploiting the Nitro Group

The 4-nitrophenyl moiety can be exploited as a bioreductive trigger in hypoxia-targeted prodrugs. While no direct data is available for this specific compound, the isoxazolo[4,5-d]pyridazinone scaffold has shown promise in anticancer applications [3]. The nitro group can be reduced under hypoxic conditions (characteristic of solid tumors) to the corresponding amine, potentially releasing a cytotoxic payload or altering the pharmacological profile. The 7-(4-nitrophenyl) derivative is uniquely suited for this application compared to the 7-phenyl or 7-chlorophenyl analogs [3].

Building Block for Covalent Inhibitor Libraries

The nitro group can be selectively reduced to a primary amine, providing a handle for further functionalization such as amide bond formation, sulfonylation, or reductive amination. This synthetic versatility is not available with the 7-phenyl or 7-chlorophenyl analogs [1]. Coupled with the free N-5 position, this compound serves as a dual-functionalization scaffold for the generation of diverse compound libraries for high-throughput screening against inflammatory, pain, or oncology targets [3].

Quote Request

Request a Quote for 3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.